molecular formula C7H4I2O2 B097167 3,5-Diiodobenzoic acid CAS No. 19094-48-5

3,5-Diiodobenzoic acid

Cat. No. B097167
CAS RN: 19094-48-5
M. Wt: 373.91 g/mol
InChI Key: FHTJRJBWLBXVPO-UHFFFAOYSA-N
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Description

3,5-Diiodobenzoic acid is a derivative of benzoic acid where two iodine atoms are substituted at the 3 and 5 positions of the aromatic ring. It is structurally related to various other substituted benzoic acids, which have been studied for their chemical properties and potential biological activities. The presence of iodine atoms significantly alters the chemical and physical properties of the compound, making it a subject of interest in various chemical syntheses and biological studies.

Synthesis Analysis

The synthesis of derivatives of 3,5-diiodobenzoic acid can involve various chemical reactions, including halogenation, carboxylation, and cyclization processes. For instance, the synthesis of 3,5-diiodo-4-hydroxybenzoic acid derivatives has been explored through reactions involving iodine, as seen in the decarboxylation of oxyarylcarboxy dianions upon reaction with iodine . Additionally, multicomponent reactions involving aminobenzoic acids have been reported, which could potentially be adapted for the synthesis of 3,5-diiodobenzoic acid derivatives .

Molecular Structure Analysis

The molecular structure of 3,5-diiodobenzoic acid is characterized by the presence of two iodine atoms on the aromatic ring, which can influence the compound's reactivity and interaction with other molecules. For example, the formation of a 2:1 molecular complex with 1,4-diiodobenzene through iodo-nitro interactions has been observed, suggesting the importance of the iodine atoms in directing molecular interactions . The crystal structures of related compounds, such as 3,5-dinitrosalicylic acid and its adducts, have been determined, providing insights into the hydrogen bonding associations that could be relevant for 3,5-diiodobenzoic acid as well .

Chemical Reactions Analysis

3,5-Diiodobenzoic acid and its derivatives can participate in various chemical reactions. The presence of iodine atoms makes the compound a potential candidate for further functionalization through reactions such as halogenation, coupling, and substitution. For instance, the reaction of oxyarylcarboxy dianions with trimethylsilyl chloride produces trimethylsilyl ethers and esters, indicating the reactivity of the carboxyl group in the presence of iodine substituents . The synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through bromocyclization also demonstrates the potential for cyclization reactions involving benzoic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-diiodobenzoic acid are influenced by the iodine substituents and the carboxyl functional group. The spectral behavior of the carboxyl group in the presence of iodine has been studied, revealing peculiar features as a result of intramolecular interactions . The solvent-dependent formation of coordination polymers with cobalt complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine indicates the influence of solvent on the self-assembly and crystal structure of these compounds . These findings can provide a basis for understanding the behavior of 3,5-diiodobenzoic acid in different environments.

Scientific Research Applications

Plant Growth and Ethylene Production

  • Plant Growth Enhancement : 3,5-Diiodobenzoic acid has been shown to promote the growth of cress seedling roots in light conditions, indicating its potential use in enhancing plant growth (Robert, Taylor, & Wain, 2004).
  • Ethylene Production Inhibition : This compound also inhibits the production of ethylene in cress seedling roots, suggesting a dual role in plant growth regulation by both promoting root growth and inhibiting ethylene production (Robert, Taylor, & Wain, 2004).

Structural and Computational Characterization

  • Molecular and Computational Studies : 2-Amino-3,5-diiodobenzoic acid has been synthesized and characterized using X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods. This provides a deeper understanding of its molecular geometry, interactions, and properties (Yıldırım et al., 2015).

Synthesis and Chemical Reactions

  • Synthesis Processes : Studies on the synthesis and structural characterization of 3,5-Diiodobenzoic acid derivatives contribute to the broader understanding of its potential applications in chemical synthesis and material science (Woollett & Johnson, 2003).
  • Reactions with Other Compounds : The reaction of 3,5-Diiodobenzoic acid with other compounds, such as in the formation of supramolecular coordination polymers, reveals its potential for creating complex chemical structures with unique properties (Li et al., 2014).

Pharmaceutical and Biomaterial Applications

  • Radiopaque Polymer Creation : By coupling with iodine-containing molecules, 3,5-Diiodobenzoic acid derivatives can be used to create radiopaque polymers, potentially useful in medical imaging and biomaterials (James, Philip, & Jayakrishnan, 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

3,5-diiodobenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4I2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTJRJBWLBXVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30172603
Record name Benzoic acid, 3,5-diiodo-
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Molecular Weight

373.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,5-Diiodobenzoic acid

CAS RN

19094-48-5
Record name 3,5-Diiodobenzoic acid
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Record name Benzoic acid, 3,5-diiodo-
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Synthesis routes and methods

Procedure details

The titled compound was prepared according to previously reported synthetic procedures under modified conditions (see e.g., Mak et al., J. Org. Chem. 2001, 66, 4476-4486). 4-amino-3,5-diiodobenzoic acid (2.0 g, 5.4 mmol) was added portion-wise to a stirred solution of t-butyl nitrite (1.07 g, 10.4 mmol) in DMF (10 mL) heated at 50° C. in a 3-neck round bottom flask equipped with a reflux condenser. Additional DMF (10 mL) was added halfway through the addition. Gas evolution was observed after each addition of the benzoic acid. Upon completion of the addition the reaction mixture was heated at 60° C. for 30 minutes and then allowed to cool to room temperature. The brown solution was diluted with diethyl ether (60 mL) and poured over dilute HCl (100 mL, 3N). The ethereal layer was removed and washed with 3N HCl (2×20 mL), water (3×20 mL) and brine (1×20 mL) then dried over anhydrous MgSO4. Removal of diethyl ether in vacuo and subsequent recrystallization in methanol afforded the desired compound in 77% yield (1.5 g, 4.0 mmol); mp 234-236° C. 1H-NMR (300 MHz, DMSO-d6) δ (ppm): 13.49 (s, 1H), 8.31 (s, 1H), 8.17 (s, 2H)13C-NMR (75 MHz, DMSO-d6) δ (ppm): 165.1, 148.6, 137.5, 134.7, 96.6 HRMS (m/z): [M−H]− calc. for C7H3I2O2, 372.8222. found 372.8231.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
317
Citations
B Li, MM Dong, HT Fan, CQ Feng, SQ Zang… - Crystal growth & …, 2014 - ACS Publications
The synthesis and determination of the crystal structures of eight mixed-ligand divalent coordination polymers based on 3,5-diiodobenzoic acid (HL) and ancillary nitrogen ligands (bpy …
Number of citations: 43 pubs.acs.org
WH Gutenmann, CA Bache, DJ Lisk - Journal of Agricultural and …, 1967 - ACS Publications
No residues of TIBA were found inthe milk or feces of a dairy cow fed 5 ppm of the compound in the feed. Partial urinary excretion of free TIBA occurred. A compound characterized by …
Number of citations: 16 pubs.acs.org
CJ KLEMME, JH HUNTER - The Journal of Organic Chemistry, 1940 - ACS Publications
2-Amino-3, 5-diiodobenzoic acid was prepared by the actionof iodine monochloride on o-aminobenzoic acid according to the previously described modification (1) ofthe procedure of …
Number of citations: 7 pubs.acs.org
CJ Klemme, JH Hunter - The Journal of Organic Chemistry, 1940 - ACS Publications
The preparation of 2-amino-5-iodobenzoic acid has been effected by a number of different methods. Grothe (1) prepared it as early as 1878 by reduction of the corresponding nitro-iodo …
Number of citations: 44 pubs.acs.org
WM Barker, PL Moy, AG Ebert - Journal of Agricultural and Food …, 1971 - ACS Publications
Rats receiving oral doses of carboxyl-I4C-or 2, 3 (125I), 5 (125I)-triiodobenzoic acid excreted 72-75% of the radioactivity in urine and 24-28% in feces during the 4 days following drug …
Number of citations: 6 pubs.acs.org
HV Martin, R Beffa, PE Pilet - Physiologia Plantarum, 1987 - Wiley Online Library
An explanation is sought for the inhibition of maize root growth and gravireaction brought about by treatment with 3,5‐diiodo‐4‐hydroxybenzoic acid (DIHB). The effects of DIHB and 2,3,…
Number of citations: 6 onlinelibrary.wiley.com
RW HIGGINS, JC CHESSICK - The Journal of Organic Chemistry, 1951 - ACS Publications
Of the four theoretically possible diiodophthalic anhydrides only threehave been previously reported. Pratt and Perkins (1) obtained 3, 4-, 3, 6-, and 4, 5-diiodophthalic anhydride by the …
Number of citations: 1 pubs.acs.org
RD Ice - 1967 - search.proquest.com
… products were 2,5-diiodobenzoic acid (2,5-DIBA), 3»5-diiodobenzoic acid (3#5-DIBA) and related inpurities. …
Number of citations: 1 search.proquest.com
MH Yıldırım, H Paşaoğlu, HY Odabaşoğlu… - … Acta Part A: Molecular …, 2015 - Elsevier
The benzoic acid compounds 2-amino-3,5-dibromobenzoic acid (2A35Br) and 2-amino-3,5-diiodobenzoic (2A35I) acid have been synthesized and characterized by single-crystal X-ray …
Number of citations: 5 www.sciencedirect.com
SG Rowles, GS Born, JE Christian… - Journal of Pharmaceutical …, 1970 - Elsevier
The whole body retention, distribution, and metabolism of carboxyl- 14 C-labeled 2,3,5-triiodobenzoic acid (TIBA*) were studied in five laying hens. A single oral dose of TIBA* showed a …
Number of citations: 7 www.sciencedirect.com

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